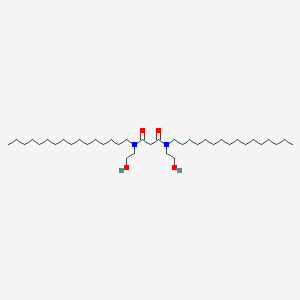
PROPANEDIAMIDE, N1,N3-DIHEXADECYL-N1,N3-BIS(2-HYDROXYETHYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide typically involves the reaction of hexadecylamine with ethylene oxide, followed by the reaction with propanediamide. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The process may also involve purification steps such as distillation and crystallization to remove impurities.
化学反应分析
Types of Reactions
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles, often in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; often requires a catalyst such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of cosmetics, lubricants, and other personal care products.
作用机制
The mechanism of action of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide involves its ability to interact with both hydrophilic and hydrophobic substances. This interaction is facilitated by its amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, making them more soluble in aqueous environments. The molecular targets and pathways involved in its action are primarily related to its surfactant properties.
相似化合物的比较
Similar Compounds
N,N’-bis(2-hydroxyethyl)oleamide: Similar in structure but with oleic acid-derived chains instead of hexadecyl chains.
N,N’-bis(2-hydroxyethyl)ethylenediamine: Contains ethylenediamine instead of propanediamide, leading to different chemical properties.
Uniqueness
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is unique due to its specific combination of hexadecyl chains and propanediamide backbone, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent in various applications.
属性
CAS 编号 |
149591-38-8 |
|---|---|
分子式 |
C37H74N2O4 |
分子量 |
639 g/mol |
IUPAC 名称 |
N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C39H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40(33-35-42)38(44)37-39(45)41(34-36-43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-37H2,1-2H3 |
InChI 键 |
CQZOUFLZOOXAML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO |
规范 SMILES |
CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















